2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl-
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Overview
Description
2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl- is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of a carboxylic acid group at the second position, a hydroxyl group at the fourth position, and a methyl group at the third position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl- can be achieved through several methods. One common approach is the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate under basic conditions . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
In industrial settings, the production of thiophene derivatives often involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with alcohol groups, and substituted thiophene compounds with various functional groups .
Scientific Research Applications
2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of voltage-gated sodium channels, which are crucial for nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-Thiophenecarboxylicacid, 4-hydroxy-3-methyl- is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a carboxylic acid, hydroxyl, and methyl group allows for versatile chemical modifications and a broad range of applications .
Properties
CAS No. |
728032-42-6 |
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Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-hydroxy-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c1-3-4(7)2-10-5(3)6(8)9/h2,7H,1H3,(H,8,9) |
InChI Key |
UAJOSISMPJVZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1O)C(=O)O |
Origin of Product |
United States |
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